molecular formula C28H29FN2O6S B2667704 benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine CAS No. 1327617-11-7

benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine

Cat. No.: B2667704
CAS No.: 1327617-11-7
M. Wt: 540.61
InChI Key: FBSWDTBOINUFSC-UHFFFAOYSA-N
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Description

Benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine is a complex organic compound with a unique structure that combines benzoic acid, fluorophenyl, methylbenzenesulfonamido, hydroxypropyl, and furan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Due to its unique structure, it may be investigated for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine include other benzoic acid derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

benzoic acid;N-(4-fluorophenyl)-N-[3-(furan-2-ylmethylamino)-2-hydroxypropyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S.C7H6O2/c1-16-4-10-21(11-5-16)29(26,27)24(18-8-6-17(22)7-9-18)15-19(25)13-23-14-20-3-2-12-28-20;8-7(9)6-4-2-1-3-5-6/h2-12,19,23,25H,13-15H2,1H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWDTBOINUFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCC2=CC=CO2)O)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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